molecular formula C11H11NO2S B2474035 Methyl 3-isothiocyanato-4,5-dimethylbenzoate CAS No. 2402831-14-3

Methyl 3-isothiocyanato-4,5-dimethylbenzoate

Cat. No.: B2474035
CAS No.: 2402831-14-3
M. Wt: 221.27
InChI Key: IBNDJPGBANCLIK-UHFFFAOYSA-N
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Description

Methyl 3-isothiocyanato-4,5-dimethylbenzoate is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol . It is characterized by the presence of an isothiocyanate group attached to a dimethylbenzoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-isothiocyanato-4,5-dimethylbenzoate typically involves the reaction of 3-amino-4,5-dimethylbenzoic acid with thiophosgene in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isothiocyanato-4,5-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Typical conditions involve mild temperatures and solvents like dichloromethane or ethanol.

    Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under controlled temperature conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of thiourea derivatives.

    Oxidation Reactions: Formation of sulfonyl derivatives.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

Methyl 3-isothiocyanato-4,5-dimethylbenzoate is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-isothiocyanato-4,5-dimethylbenzoate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The compound targets specific molecular pathways, including those involved in cell signaling and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-isothiocyanatobenzoate
  • Methyl 4-isothiocyanato-3,5-dimethylbenzoate
  • Methyl 2-isothiocyanato-4,5-dimethylbenzoate

Uniqueness

Methyl 3-isothiocyanato-4,5-dimethylbenzoate is unique due to the specific positioning of the isothiocyanate group and the dimethyl substitutions on the benzoate ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 3-isothiocyanato-4,5-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7-4-9(11(13)14-3)5-10(8(7)2)12-6-15/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNDJPGBANCLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)N=C=S)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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